molecular formula C8H13ClN4 B1529609 5-cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide hydrochloride CAS No. 1403766-70-0

5-cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide hydrochloride

Cat. No. B1529609
CAS RN: 1403766-70-0
M. Wt: 200.67 g/mol
InChI Key: CYHAVXRMNXSVDS-UHFFFAOYSA-N
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Description

The chemical compound ‘5-cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide hydrochloride’ is a versatile material used extensively in scientific research due to its unique properties. It has a molecular formula of CHClN, an average mass of 200.669 Da, and a monoisotopic mass of 200.082870 Da .

Scientific Research Applications

Diastereoselective Synthesis and Chemical Properties

  • Synthesis of Alkylcyclopropane-Annelated Methyl Imidazolidinecarboxylates : Research demonstrates the diastereoselective synthesis of cyclopropane and alkylcyclopropane-annelated methyl imidazolidinecarboxylates, highlighting the chemical versatility and potential for creating structurally complex molecules for further application in synthesis and medicinal chemistry (Nötzel et al., 2009).

Corrosion Inhibition

  • Copper Corrosion Inhibition : Studies on imidazole derivatives, including 1-(p-tolyl)-4-methylimidazole, reveal their effectiveness as copper corrosion inhibitors in acidic environments, suggesting potential industrial applications for protecting metal surfaces (Gašparac et al., 2000).

Anticancer and Antiparasitic Activity

  • Evaluation of Benzimidazole Derivatives for Anti-Tumor Activity : Research into benzimidazole derivatives has shown potential for anticancer applications, with specific compounds demonstrating activity against human cell lines. This highlights the therapeutic potential of imidazole derivatives in oncology (El-Ahwany et al., 2018).

Antioxidant and Neuroprotective Effects

  • Protection Against Oxidative Stress : Studies on 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride, a compound structurally related to imidazole derivatives, indicate its potential for protecting against oxidative stress, suggesting applications in preventing neurodegenerative diseases (Kim et al., 2011).

Catalysis and Chemical Fixation of CO2

  • Ionic Liquids for CO2 Conversion : Research involving imidazolium-based ionic liquids explores their use as catalysts for converting CO2 into useful products, demonstrating the role of imidazole derivatives in environmental chemistry and sustainable technology (Girard et al., 2014).

properties

IUPAC Name

5-cyclopropyl-1-methylimidazole-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4.ClH/c1-12-6(5-2-3-5)4-11-8(12)7(9)10;/h4-5H,2-3H2,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHAVXRMNXSVDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C(=N)N)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-1-methyl-1H-imidazole-2-carboximidamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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